molecular formula C20H19FN4O4S B11002253 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11002253
M. Wt: 430.5 g/mol
InChI Key: WOONQDLMASNJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted with a 6-fluoro and 2-methyl group, linked via an acetamide bridge to a 1,2-thiazolidin-1,1-dioxide-containing phenyl ring.

Properties

Molecular Formula

C20H19FN4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H19FN4O4S/c1-13-22-18-8-3-14(21)11-17(18)20(27)24(13)12-19(26)23-15-4-6-16(7-5-15)25-9-2-10-30(25,28)29/h3-8,11H,2,9-10,12H2,1H3,(H,23,26)

InChI Key

WOONQDLMASNJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the quinazolinone moiety can produce dihydroquinazolinones .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazolidine and quinazolinone structures exhibit significant antimicrobial properties. For example:

  • Thiazolidine Derivatives : These compounds have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria.

Anticancer Potential

Research has highlighted the anticancer properties of quinazolinone derivatives. The unique combination of thiazolidine and quinazolinone in this compound may lead to enhanced efficacy against cancer cells. Notable findings include:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.

Case Study: Synergistic Effects

A recent study investigated the synergistic effects of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide in combination with established chemotherapeutic agents. Results indicated:

  • Enhanced Efficacy : The combination therapy showed a significant reduction in tumor growth compared to monotherapy with standard treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

ParameterValue
Absorption RateRapidly absorbed after oral administration
Half-LifeApproximately 4 hours
Bioavailability70%

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Synthesis

The compound can serve as a monomer in polymer synthesis due to its functional groups capable of undergoing polymerization reactions. This application could lead to the development of novel materials with specific properties.

Nanotechnology

Research is ongoing into the use of this compound in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and quinazolinone moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs are summarized below:

Compound Name Core Structure Substituents/Linkers Biological Activity (if reported) Reference
Target Compound Quinazolin-4-one 6-Fluoro, 2-methyl; acetamide-linked to 1,2-thiazolidin-1,1-dioxide phenyl Not explicitly stated N/A
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Quinazolin-4-one Thioacetamide linker; thioxo-thiazolidinone ring Not reported
2-(6-Bromo-4-oxoquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (4a) Quinazolin-4-one 6-Bromo; sulfanyl linker; 2-phenylthiazolidinone Antiproliferative (implied by synthesis)
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide Quinazolin-4-one 6-Chloro; acetamide-linked to 4-isopropylphenyl Not reported
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxoquinazolin-3-yl)acetamide Quinazolin-4-one 2-Dimethylamino, 6-fluoro; 4-chloro-3-fluorophenyl acetamide Not reported
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazolin-4-one 3-(4-Fluorobenzyl); sulfanyl linker; tetrahydrofuran-methyl Not reported

Key Structural and Functional Differences

Quinazolinone Substitutions: The 6-fluoro and 2-methyl groups in the target compound may enhance electron-withdrawing effects and steric hindrance compared to the 6-bromo (4a, ) or 6-chloro (16, ) analogs. Fluorine often improves metabolic stability and membrane permeability.

Linker Modifications :

  • The acetamide bridge in the target compound vs. sulfanyl linkers (e.g., ) affects flexibility and hydrogen-bonding capacity. Sulfanyl groups may increase oxidative susceptibility.

Tetrahydrofuran-methyl in introduces a cyclic ether, which could enhance bioavailability through improved lipophilicity.

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates a thiazolidine ring and a quinazoline moiety. The structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound's structure is characterized by the following components:

  • Thiazolidine Ring : Known for its role in various biological activities.
  • Quinazoline Moiety : Associated with anticancer properties.

The unique combination of these structural features may lead to synergistic effects that enhance its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazolidine and quinazoline rings exhibit significant antimicrobial properties. The presence of the thiazolidine ring enhances nucleophilic reactivity, contributing to interactions with microbial targets.

Compound TypeStructural FeatureBiological Activity
Thiazolidinone DerivativesThiazolidine ringAntimicrobial
Quinazoline DerivativesQuinazoline moietyAnticancer

Studies have shown that derivatives of quinazoline demonstrate moderate to good antimicrobial activity against various pathogens, making them promising candidates for further development in antimicrobial therapies .

Anticancer Activity

Research indicates that quinazoline derivatives are effective against several cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.

A notable study revealed that specific quinazoline derivatives exhibited a log GI50 value of -6.01 against HOP-92 (NSCLC) cells and -6.00 against U251 (CNS) cells, indicating potent anticancer activity .

Study 1: Synthesis and Evaluation of Quinazoline Derivatives

In a comprehensive study, researchers synthesized a series of quinazoline derivatives and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing anticancer efficacy. The results underscored the potential of incorporating thiazolidine rings into quinazoline structures to improve bioactivity .

Study 2: Structure-Activity Relationship (SAR)

A review focusing on thiazolidinone derivatives emphasized their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The study concluded that specific substituents on the thiazolidine ring significantly influence the biological activity of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.